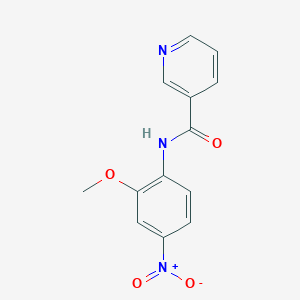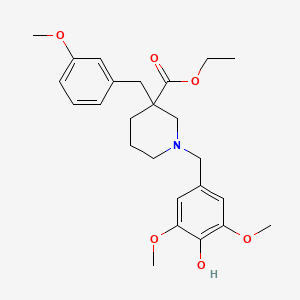
N-(2-methoxy-4-nitrophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)nicotinamide, also known as MNMN, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mécanisme D'action
N-(2-methoxy-4-nitrophenyl)nicotinamide exerts its effects by binding to the active site of enzymes that contain a nicotinamide adenine dinucleotide (NAD+) binding domain. This binding results in the inhibition of enzyme activity and the disruption of protein-protein interactions. This compound has been shown to be a competitive inhibitor of PARP and a non-competitive inhibitor of sirtuins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of DNA damage repair, the modulation of cellular metabolism, and the regulation of gene expression. This compound has been shown to induce cell death in cancer cells by inhibiting PARP activity and promoting DNA damage. It has also been shown to increase the lifespan of model organisms, such as yeast and nematodes, by activating sirtuins and promoting longevity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-4-nitrophenyl)nicotinamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in aqueous solutions. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its high cost and the potential for off-target effects due to its non-specific binding to proteins.
Orientations Futures
There are several future directions for the study of N-(2-methoxy-4-nitrophenyl)nicotinamide, including its potential use as a therapeutic agent for the treatment of cancer and age-related diseases. This compound may also be used as a tool to study the role of PARP and sirtuins in cellular metabolism and aging. Future research may also focus on the development of new this compound derivatives with improved specificity and efficacy. Additionally, this compound may be used in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
N-(2-methoxy-4-nitrophenyl)nicotinamide can be synthesized through a multistep process involving the reaction of 4-nitro-2-methoxyaniline with ethyl 2-chloro-3-oxobutanoate, followed by the condensation of the resulting compound with nicotinic acid. The final product is obtained by the reduction of the nitro group using sodium dithionite. The purity of this compound can be further improved through recrystallization using ethanol.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)nicotinamide has been used in a variety of scientific research applications, including the development of new drugs and the study of protein-protein interactions. It has been shown to inhibit the activity of several enzymes, including poly(ADP-ribose) polymerase (PARP) and sirtuins, which play important roles in DNA repair and aging, respectively. This compound has also been used as a fluorescent probe to study protein-ligand interactions and as a substrate for the detection of nicotinamide adenine dinucleotide (NAD+).
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-7-10(16(18)19)4-5-11(12)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAABPOBWNXSXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-2-(4-morpholinyl)propyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5008817.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]glutamic acid](/img/structure/B5008822.png)
![5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008838.png)

![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5008870.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5008874.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5008883.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine](/img/structure/B5008889.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5008893.png)
![4-{4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5008900.png)
![N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5008905.png)
![methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5008912.png)